6-Chloro-8-phenyl-9h-purine

Regioselective alkylation Purine derivatization Structural confirmation

6-Chloro-8-phenyl-9H-purine is a differentiated purine scaffold for kinase inhibitor and receptor antagonist programs. The 6-Cl handle enables clean SNAr and Suzuki-Miyaura diversification, while the 8-phenyl group occupies hydrophobic ATP-binding pockets. Critically, this 6-chloro isomer alkylates exclusively on the pyrimidine ring—unlike 2-chloro analogs that alkylate the imidazole ring—eliminating regioisomeric ambiguity in structural assignment. Avoid generic substitutes; their altered regiochemistry compromises synthetic utility and target affinity. Secure reliable material for high-yield library synthesis.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
Cat. No. B8581255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-phenyl-9h-purine
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C(=NC=N3)Cl
InChIInChI=1S/C11H7ClN4/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)
InChIKeyVRXFEXVHVDAIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-phenyl-9H-purine: Core Structure, Physicochemical Profile, and Procurement Specifications


6-Chloro-8-phenyl-9H-purine (CAS: 239784-22-6; MF: C₁₁H₇ClN₄; MW: 230.65 g/mol) is a heterocyclic purine derivative bearing a chlorine atom at the 6-position and a phenyl substituent at the 8-position . The chlorine atom at C-6 provides an electrophilic center amenable to nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling, enabling modular elaboration at this site [1][2]. As a 6,8-disubstituted purine scaffold, it serves as a versatile intermediate in medicinal chemistry campaigns targeting purinergic receptors, kinases, and other nucleotide-binding proteins [3]. Commercially available purity specifications typically range from 95% to 97% .

Why 6-Chloro-8-phenyl-9H-purine Cannot Be Replaced by Generic Purine Analogs in Synthetic and Screening Workflows


Within the purine analog family, subtle positional and substituent variations produce marked divergence in reactivity, biological target engagement, and synthetic utility. Substitution of the 6-chloro-8-phenyl motif with alternatives—such as 6-chloro-9H-purine (lacking the 8-phenyl group), 8-phenyl-9H-purine (lacking the 6-chloro handle), or 2-chloro-8-phenylpurine (altered regiochemistry)—fundamentally alters electrophilic substitution behavior [1], restricts subsequent functionalization pathways [2], and may compromise target affinity profiles [3]. The chlorine at C-6 and phenyl at C-8 act synergistically: the chloro substituent provides a reactive handle for late-stage diversification via SNAr or cross-coupling, while the 8-phenyl moiety contributes hydrophobic interactions within ATP-binding pockets and modulates the electronic properties of the purine core [3]. Generic interchange risks both synthetic dead-ends and screening artifacts; the evidence below quantifies these critical distinctions.

6-Chloro-8-phenyl-9H-purine: Comparative Quantitative Evidence for Scientific Selection


Divergent N-Alkylation Regioselectivity: 6-Chloro vs. 2-Chloro-8-phenylpurine Analogs

Under identical benzylation conditions (benzyl bromide, K₂CO₃ in DMF), 6-chloro-8-(4-fluorophenyl)purine alkylates exclusively on the six-membered pyrimidine ring, whereas 2-chloro-8-(4-substituted)phenylpurine analogs alkylate on the five-membered imidazole ring. This regiochemical divergence arises from differential electronic effects of chlorine substitution at C-6 versus C-2, as confirmed by 1H-1H NOESY and 1H-13C/15N HMBC spectroscopy, with X-ray crystallographic validation for the 6-chloro derivative [1].

Regioselective alkylation Purine derivatization Structural confirmation

Cytotoxic Activity in HL-60 Leukemia Cells vs. 6-Mercaptopurine

In comparative cytotoxicity screening against HL-60 human promyelocytic leukemia cells, 6-chloro-8-phenyl-9H-purine demonstrated an IC₅₀ of 2.3 μM, exhibiting approximately 3.5-fold greater potency than the clinically established purine antimetabolite 6-mercaptopurine (6-MP), which exhibited an IC₅₀ of 8.1 μM under the same assay conditions . Note: This data is derived from a commercial comparative study summary; independent peer-reviewed primary research confirmation is currently limited. This evidence is therefore classified as supporting evidence rather than primary head-to-head data.

Antiproliferative activity Leukemia Cytotoxicity

Suzuki-Miyaura Cross-Coupling Utility: 6-Chloro as an Electrophilic Handle for 6-Arylpurine Synthesis

The C-6 chlorine of 6-chloro-8-phenyl-9H-purine serves as an electrophilic partner in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling direct installation of diverse aryl groups at the 6-position to generate 6,8-diarylpurine libraries [1][2]. This contrasts with 8-phenyl-9H-purine (which lacks the C-6 halogen handle) and 6-chloro-9H-purine (which lacks the pre-installed 8-aryl moiety), both of which require additional synthetic steps to achieve 6,8-disubstitution. The two-step synthesis from 6-chloro-4,5-diaminopyrimidine followed by SNAr or Pd-catalyzed amidation at C-6 proceeds in high overall yields [1].

Cross-coupling C-C bond formation Purine diversification

Kinase Inhibition: Contextual Potency of Tri-Substituted Purine Scaffolds

While direct quantitative kinase inhibition data for 6-chloro-8-phenyl-9H-purine in peer-reviewed primary literature is sparse, the broader class of 6,8,9-trisubstituted purines demonstrates potent ATP-competitive kinase inhibition. For context, the structurally related tri-substituted purine NG 52 (bearing an 8-phenyl moiety) inhibits yeast cyclin-dependent kinases Cdc28p and Pho85p with IC₅₀ values of 7 μM and 2 μM, respectively, while showing no activity against Kin28p, Srb10, or Cak1p [1]. The 6-chloro-8-phenyl scaffold provides an entry point for diversification at C-6 to access such trisubstituted kinase inhibitor chemotypes [2].

Kinase inhibition ATP-competitive CDK

Molecular Weight and Physicochemical Properties vs. Unsubstituted 8-Phenyl-9H-purine

6-Chloro-8-phenyl-9H-purine (MW = 230.65 g/mol, C₁₁H₇ClN₄) exhibits a molecular weight increase of 34.44 g/mol (17.5%) compared to 8-phenyl-9H-purine (MW = 196.21 g/mol, C₁₁H₈N₄), attributable solely to the 6-chloro substitution . This chloro substitution also increases calculated logP (cLogP) relative to the unsubstituted analog, altering solubility and membrane permeability characteristics. The chlorine atom introduces an electronegative center that polarizes the purine ring system, influencing both reactivity and intermolecular interactions .

Physicochemical properties Molecular weight Lipophilicity

6-Chloro-8-phenyl-9H-purine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of 6,8-Disubstituted Purine Libraries via Two-Step Modular Diversification

6-Chloro-8-phenyl-9H-purine enables efficient generation of 6,8-disubstituted purine libraries through a validated two-step protocol: cyclization of 6-chloro-4,5-diaminopyrimidine with arylcarboxylic acids or acid chlorides establishes the 8-aryl substitution, followed by SNAr with amines/alkoxides or Pd-catalyzed amidation/Suzuki coupling at C-6. This methodology has been demonstrated to produce 32-member libraries in high overall yields [1]. The pre-installed 8-phenyl group eliminates the need for late-stage C-H arylation, which typically requires harsh conditions and suffers from poor regioselectivity. This scenario directly leverages the synthetic versatility evidence (Section 3, Evidence Item 3).

Regioselective N-Alkylation Studies and Tautomeric Investigations of Chlorinated Purines

The divergent N-alkylation regioselectivity between 6-chloro-8-phenylpurines and 2-chloro-8-phenylpurines provides a model system for investigating electronic effects on purine tautomerism and alkylation site-selectivity. Under standardized benzylation conditions (benzyl bromide, K₂CO₃, DMF), the 6-chloro derivative alkylates exclusively on the pyrimidine ring, while 2-chloro analogs alkylate on the imidazole ring [2]. This property makes 6-chloro-8-phenyl-9H-purine valuable for studies requiring unambiguous structural assignment via NOESY, HMBC, or X-ray crystallography. This scenario is grounded in the regioselectivity evidence (Section 3, Evidence Item 1).

Scaffold for ATP-Competitive Kinase Inhibitor Development (CDK, PKB/Akt, and Related Targets)

The 6-chloro-8-phenyl-9H-purine scaffold serves as a precursor for tri-substituted purine kinase inhibitors targeting ATP-binding pockets. Structurally elaborated derivatives (e.g., NG 52) have demonstrated selective inhibition of yeast CDKs (Cdc28p IC₅₀ = 7 μM; Pho85p IC₅₀ = 2 μM) while sparing other kinases [3]. The 8-phenyl moiety occupies the hydrophobic adenine-binding region, while the 6-chloro position permits installation of diverse amine, alkoxide, or aryl substituents to optimize potency and selectivity profiles [4]. This scenario is supported by class-level kinase inhibition evidence (Section 3, Evidence Item 4) and synthetic utility data (Section 3, Evidence Item 3).

Suzuki-Miyaura Cross-Coupling for 6-Aryl-8-phenylpurine Synthesis

The 6-chloro substituent undergoes efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling direct synthesis of 6-aryl-8-phenylpurine derivatives [5]. This reaction proceeds under standard conditions (Pd(PPh₃)₄, arylboronic acid, base, dioxane, 80-100 °C) and provides a modular route to 6,8-diarylpurines that are otherwise challenging to access. In contrast, 8-phenyl-9H-purine lacks this synthetic handle, requiring alternative strategies such as direct C-H arylation or halogenation followed by cross-coupling—both of which add synthetic steps and may compromise yields. This scenario leverages cross-coupling evidence (Section 3, Evidence Item 3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-8-phenyl-9h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.